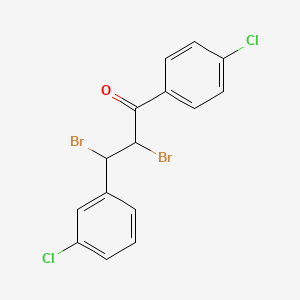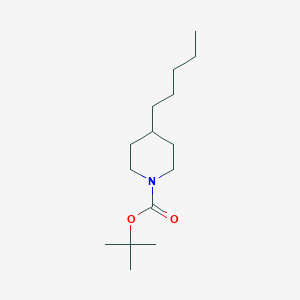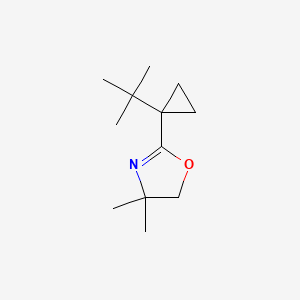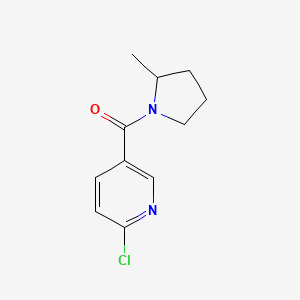
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a halogenated ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- typically involves the bromination of a precursor ketone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert solvent under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor ketone is treated with bromine in a continuous flow reactor. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound may enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 2,3-dibromo-1-phenyl-: A similar compound with a single phenyl ring.
1-Propanone, 2,3-dichloro-3-(3-chlorophenyl)-1-(4-chlorophenyl)-: A compound with chlorine atoms instead of bromine.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-chlorophenyl)-: A compound with different substitution patterns on the phenyl rings.
Uniqueness
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is unique due to its specific halogenation pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure can lead to different reactivity and interactions in various applications.
Propriétés
Numéro CAS |
649739-67-3 |
|---|---|
Formule moléculaire |
C15H10Br2Cl2O |
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H10Br2Cl2O/c16-13(10-2-1-3-12(19)8-10)14(17)15(20)9-4-6-11(18)7-5-9/h1-8,13-14H |
Clé InChI |
QNTRUCQEDLXSDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)

![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)
![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)

